molecular formula C12H14N2O3 B372235 N-(4-nitrophenoxy)cyclohexanimine CAS No. 13680-08-5

N-(4-nitrophenoxy)cyclohexanimine

Cat. No. B372235
CAS RN: 13680-08-5
M. Wt: 234.25g/mol
InChI Key: CVGURZCSMXENHW-UHFFFAOYSA-N
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Description

“N-(4-nitrophenoxy)cyclohexanimine” is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 . It is listed under CAS number 13680-08-5 .


Synthesis Analysis

The synthesis of “N-(4-nitrophenoxy)cyclohexanimine” or similar compounds has been mentioned in several studies . For instance, hexakis (4-nitrophenoxy) cyclotriphosphazene (HNTP) was synthesized and added into polycarbonate (PC) as an intumescent flame retardant and charring agent . The chemical structure of HNTP was confirmed by hydrogen and phosphorus nuclear magnetic resonance (1H-NMR, 31P-NMR), energy-dispersive spectroscopy, and Fourier transform infrared (FTIR) .


Chemical Reactions Analysis

In terms of chemical reactions, “N-(4-nitrophenoxy)cyclohexanimine” or similar compounds have been used as flame retardants . For example, HNTP was added to polycarbonate (PC) as an intumescent flame retardant . The flame retardancy and thermal degradation behavior of composites were investigated with limiting oxygen index (LOI), UL-94 vertical burning test, microscale combustion calorimeter (MCC), and thermogravimetric analysis (TG) .

properties

IUPAC Name

N-(4-nitrophenoxy)cyclohexanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-14(16)11-6-8-12(9-7-11)17-13-10-4-2-1-3-5-10/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGURZCSMXENHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC2=CC=C(C=C2)[N+](=O)[O-])CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-nitrophenoxy)cyclohexanimine

Synthesis routes and methods

Procedure details

Following method A, potassium t-butoxide (37 g, 320 mmol) was added in portions to a cooled (2° C.) solution of cyclohexanone oxime (35 g, 300 mmol) in DMF (350 mL). The cooled reaction mixture was stirred for 20 minutes and then 1-chloro-4-nitrobenzene (50 g, 320 mmol) was added in portions. The reaction mixture was stirred at ˜10° C. for 30 minutes and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction mixture was concentrated under reduced pressure to remove the DMF and then treated with water (300 mL). The precipitate was collected by filtration and washed with water. Recrystallization of the crude material from isopropanol and column chromatography provided cyclohexanone O-(4-nitro-phenyl)-oxime (48 g). Cyclohexanone O-(4-nitro-phenyl)-oxime (48 g, 205 mmol) was dissolved in warm isopropanol (350 mL) and 12 N hydrochloric acid (94 mL) was added. The reaction mixture was heated to reflux for 3.5 hours and then cooled in an ice bath. The solid was collected by filtration, washed with water and cold isopropanol, and dried in an oven to give 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (33 g, 150 mmol). A mixture of 8-nitro-1,2,3,4-tetrahydro-dibenzofuran (11 g, 50 mmol) and Raney nickel (˜11 g wet weight) in ethanol (200 mL) was hydrogenated at 50 PSI on a Parr shaker overnight. The mixture was filtered through Celite® and the filtrate was concentrated. The crude solid was recrystallized from hexane to give 6,7,8,9-tetrahydro-dibenzofuran-2-YLAMINE (7.6 g). Mp 71-72° C.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three

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